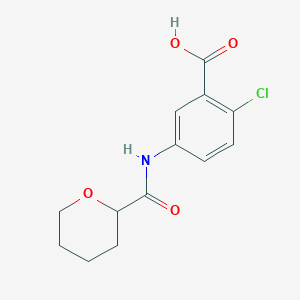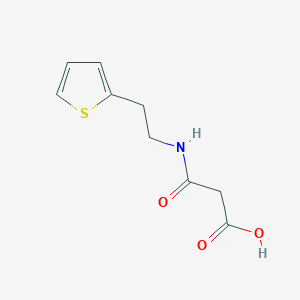![molecular formula C11H10F3NO4 B7554986 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid, also known as TFMPA, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid acts as a competitive antagonist of kainate receptors by binding to the receptor's ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits its activation. This mechanism of action has been extensively studied and has provided valuable insights into the function of kainate receptors.
Biochemical and Physiological Effects
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit synaptic transmission in the hippocampus and the cerebellum. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. Furthermore, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been implicated in the regulation of cell proliferation and differentiation in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically target these receptors and study their function without affecting other glutamate receptors. However, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid can be toxic at high concentrations, which can limit its use in cell culture studies.
Future Directions
There are several future directions for the study of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. One area of research is the development of new compounds that target kainate receptors with greater selectivity and potency. Another area of research is the investigation of the role of kainate receptors in various pathological conditions, such as epilepsy and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of kainate receptors in vivo.
Conclusion
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is a valuable tool in scientific research due to its unique properties and mechanism of action. It has been used to study the function of kainate receptors and has provided valuable insights into their role in various physiological and pathological conditions. While there are limitations to its use, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid remains an important compound in the study of glutamate receptors and their function.
Synthesis Methods
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is synthesized through the reaction of 4-(trifluoromethoxy)benzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. This synthesis method is well-established and has been used in various research studies.
Scientific Research Applications
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is widely used in scientific research as a tool to study the function of glutamate receptors. It is a selective antagonist of the kainate subtype of glutamate receptors and has been used to investigate the role of these receptors in various physiological and pathological conditions. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been used to study the mechanism of action of other compounds that interact with glutamate receptors.
properties
IUPAC Name |
3-oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)6-15-9(16)5-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXJTLTVQBXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)


![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

